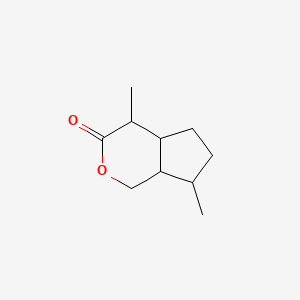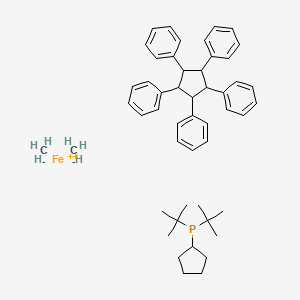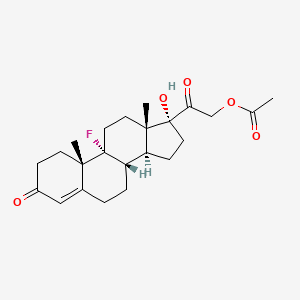
9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate is a synthetic steroid ester. It is a derivative of pregnane, characterized by the presence of a fluoro group at position 9, hydroxy groups at positions 11 and 17, and oxo groups at positions 3 and 20 . This compound is known for its significant biological activity and is used in various scientific and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate typically involves the fluorination of a suitable steroid precursor, followed by acetylation. One common method includes the reaction of a steroidal ketone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluoro group at position 9.
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available steroidal precursors. The process includes selective fluorination, hydroxylation, and acetylation under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to ketones.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Conditions involving nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various fluorinated steroids with modified functional groups, which can be further utilized in pharmaceutical synthesis .
Applications De Recherche Scientifique
9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate is widely used in scientific research due to its potent biological activity. Its applications include:
Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the production of pharmaceutical steroids and other bioactive compounds
Mécanisme D'action
The mechanism of action of 9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate involves binding to specific steroid receptors in the body. This binding leads to the modulation of gene expression and subsequent alteration of cellular functions. The compound primarily targets glucocorticoid receptors, influencing anti-inflammatory and immunosuppressive pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dexamethasone acetate: Another fluorinated steroid with similar anti-inflammatory properties.
Hydrocortisone acetate: A less potent steroid used for its anti-inflammatory effects.
Fludrocortisone acetate: Known for its mineralocorticoid activity
Uniqueness
9-Fluoro-17-hydroxy-3,20-dioxopregn-4-en-21-yl acetate is unique due to its specific fluorination at position 9, which enhances its biological activity and receptor binding affinity compared to other similar compounds .
Propriétés
Numéro CAS |
2820-92-0 |
|---|---|
Formule moléculaire |
C23H31FO5 |
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
[2-[(8S,9R,10S,13S,14S,17R)-9-fluoro-17-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H31FO5/c1-14(25)29-13-19(27)23(28)9-7-17-18-5-4-15-12-16(26)6-8-20(15,2)22(18,24)11-10-21(17,23)3/h12,17-18,28H,4-11,13H2,1-3H3/t17-,18-,20-,21-,22+,23-/m0/s1 |
Clé InChI |
LKOGXABWPMYTKE-WBZLUPOGSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)C)O |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CCC3(C2CCC4=CC(=O)CCC43C)F)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


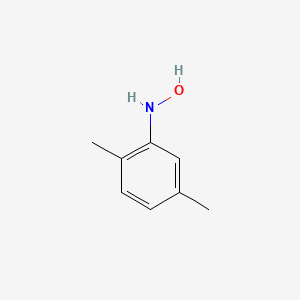
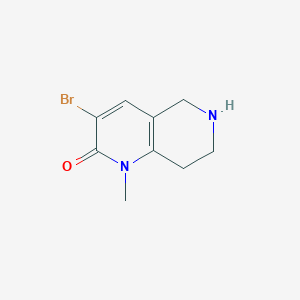
![(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B14749703.png)
![2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14749705.png)
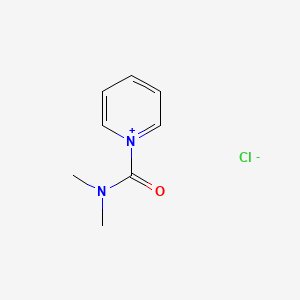
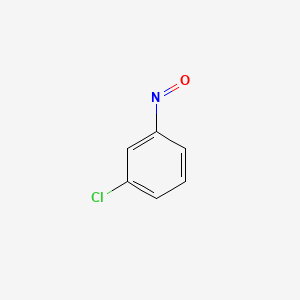

![(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14749723.png)
![(1R,3R,4R,7R,9S,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol](/img/structure/B14749727.png)
![Naphtho[1,2-c]thiophene](/img/structure/B14749731.png)

![3-Chloro-N-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B14749735.png)
